N-[4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenyl]acetamide
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Overview
Description
N-[4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a pyrimidine ring, and a benzoyl group attached to the nitrogen atom. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenyl]acetamide typically involves multi-step organic reactions One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole coreThe benzoyl group is then introduced via Friedel-Crafts acylation, and the final acetamide group is added through acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
N-[4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its anticancer and antimicrobial effects. The benzimidazole and pyrimidine rings allow it to interact with nucleic acids and proteins, disrupting their normal function and leading to cell death in cancer cells or inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
4-Aryl-3-benzoyl-2-methoxycarbonyl-1,4-dihydropyrimido[1,2-b]triazoles: Similar in structure but with a triazole ring instead of a benzimidazole ring.
Benzimidazole derivatives: Compounds like methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate, which have similar biological activities
Uniqueness
N-[4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenyl]acetamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C26H22N4O2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C26H22N4O2/c1-16-23(25(32)19-8-4-3-5-9-19)24(18-12-14-20(15-13-18)28-17(2)31)30-22-11-7-6-10-21(22)29-26(30)27-16/h3-15,24H,1-2H3,(H,27,29)(H,28,31) |
InChI Key |
QAFSCLJGTWWAAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)NC(=O)C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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